molecular formula C17H18N2O4 B5227125 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea

Cat. No.: B5227125
M. Wt: 314.34 g/mol
InChI Key: HNAZCHAAHJTKJL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea, also known as MDMA, is a psychoactive drug that has gained significant attention in recent years due to its potential therapeutic benefits in treating psychiatric disorders. MDMA is a derivative of amphetamine and has been classified as a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA). Despite its legal status, MDMA has been the subject of extensive scientific research, with promising results indicating its potential as a treatment for post-traumatic stress disorder (PTSD) and other mental health conditions.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-2-21-14-6-4-3-5-13(14)19-17(20)18-10-12-7-8-15-16(9-12)23-11-22-15/h3-9H,2,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAZCHAAHJTKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323717
Record name 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896579-94-5
Record name 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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